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molecular formula C16H18N2O6 B8792926 Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate

Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate

Cat. No. B8792926
M. Wt: 334.32 g/mol
InChI Key: BPAQYHLDAQDVNE-UHFFFAOYSA-N
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Patent
US05049477

Procedure details

413.3 g of ethyl 4-chloro-3-nitrobenzoate, 305 g of 5-t-butyl-3-hydroxyisooxazole and 1 liter of dimethyl sulfoxide were mixed, and stirred. Thereto was added 300 g of sodium bicarbonate, and the reaction was run at 90° C. for 8 hours. Thereafter, the reaction mixture was cooled, and thereto were added 1.5 liters of methanol, and further 3 liters of water to precipitate crystals. These crystals were filtered off. Yield: 560.7 g, Percent yield: 93.2%.
Quantity
413.3 g
Type
reactant
Reaction Step One
Quantity
305 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[C:16]([C:20]1[O:24][N:23]=[C:22]([OH:25])[CH:21]=1)([CH3:19])([CH3:18])[CH3:17].CS(C)=O.C(=O)(O)[O-].[Na+]>O.CO>[C:16]([C:20]1[O:24][N:23]([C:2]2[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=2[N+:13]([O-:15])=[O:14])[C:22](=[O:25])[CH:21]=1)([CH3:19])([CH3:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
413.3 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
305 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)O
Name
Quantity
1 L
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
O
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
These crystals were filtered off

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)(C)(C)C1=CC(N(O1)C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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